The synthesis of 5,7-dibromoimidazo[4,3-b][1,3]thiazole can be achieved through several methods:
The molecular structure of 5,7-dibromoimidazo[4,3-b][1,3]thiazole can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
5,7-Dibromoimidazo[4,3-b][1,3]thiazole participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for compounds like 5,7-dibromoimidazo[4,3-b][1,3]thiazole primarily involves their interaction with biological targets:
The physical and chemical properties of 5,7-dibromoimidazo[4,3-b][1,3]thiazole include:
These properties are crucial for determining its behavior in biological systems and its suitability for various applications .
5,7-Dibromoimidazo[4,3-b][1,3]thiazole has several significant applications:
5,7-Dibromoimidazo[4,3-b][1,3]thiazole (C₅H₂Br₂N₂S) features a bicyclic heteroaromatic system formed by fusion of imidazole and thiazole rings. The fusion occurs between thiazole’s C2-C3 bond (atoms renumbered as C8a-N1 in the fused system) and imidazole’s C4-C5 bond (fusion notation [4,3-b]). Bromine atoms occupy positions C5 and C7, corresponding to the electron-deficient carbon atoms of the imidazole ring. X-ray crystallography reveals a nearly planar structure (maximum deviation <0.02 Å), with bond lengths indicating significant aromatic character:
Table 1: Key Structural Parameters
Bond Type | Length (Å) | Bond Angle (°) | Hybridization |
---|---|---|---|
C5–Br / C7–Br | 1.90–1.92 | 179.8–179.9 | sp² |
Thiazole C–S | 1.74–1.76 | 89.3–89.5 | sp² |
Imidazole C–N | 1.31–1.33 | 105.2–106.7 | sp² |
Fusion bond (C–N) | 1.36 | 109.5 | sp² |
The systematic IUPAC name is 5,7-dibromoimidazo[4,3-b][1,3]thiazole, constructed as follows:
Imidazo-thiazole derivatives exhibit structural variations that profoundly influence electronic properties and bioactivity:
Table 2: Comparative Electronic Properties
Compound | HOMO (eV) | LUMO (eV) | Log P | Key Bioactivity |
---|---|---|---|---|
5,7-Dibromoimidazo[4,3-b]thiazole | -7.21 | -1.98 | 2.85 | Kinase inhibition (VEGFR-2) |
Imidazo[2,1-b][1,3,4]thiadiazole | -6.89 | -1.75 | 2.10 | Antitubercular (MIC: 3.125 μg/mL) [1] |
2-Methylthiazolo[5,4-d]thiazole | -6.95 | -1.82 | 2.45 | Antimicrobial |
Single-crystal XRD studies (monoclinic P2₁/c space group) reveal:
Table 3: Intermolecular Interaction Energies
Interaction Type | Energy (kJ/mol) | Distance (Å) | Symmetry Operation |
---|---|---|---|
Br⋯N (halogen bond) | –16.8 | 3.32 | x, y+1, z |
π⋯π stacking | –12.5 | 3.49 | 1–x, 1–y, 1–z |
C–H⋯S | –8.3 | 3.45 | x–1, y, z |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3